molecular formula C8H8FNO3 B1451258 (6-Fluoropyridin-3-yloxy)-acetic acid methyl ester CAS No. 1878712-03-8

(6-Fluoropyridin-3-yloxy)-acetic acid methyl ester

Cat. No.: B1451258
CAS No.: 1878712-03-8
M. Wt: 185.15 g/mol
InChI Key: XZXMUSCYZRIFIG-UHFFFAOYSA-N
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Description

(6-Fluoropyridin-3-yloxy)-acetic acid methyl ester: is a fluorinated organic compound that belongs to the class of pyridine derivatives. The presence of a fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.

Scientific Research Applications

Chemistry: In chemistry, (6-Fluoropyridin-3-yloxy)-acetic acid methyl ester is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity due to the presence of the fluorine atom makes it valuable in the development of new materials and catalysts.

Biology: The compound’s biological properties are of interest in the study of enzyme interactions and metabolic pathways. It can be used as a probe to investigate the effects of fluorine substitution on biological activity.

Medicine: In medicine, fluorinated compounds are often explored for their potential therapeutic applications. This compound may serve as a precursor for the synthesis of pharmaceutical agents with improved efficacy and stability.

Industry: Industrially, the compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to the development of products with enhanced performance and durability.

Safety and Hazards

For safety information and potential hazards associated with “(6-Fluoropyridin-3-yloxy)-acetic acid methyl ester”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoropyridin-3-yloxy)-acetic acid methyl ester typically involves the reaction of 6-fluoropyridine with acetic acid methyl ester under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of acetic acid methyl ester replaces a leaving group on the fluoropyridine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: (6-Fluoropyridin-3-yloxy)-acetic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (6-Fluoropyridin-3-yloxy)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to alterations in metabolic pathways or inhibition of specific biological processes, making the compound useful in various research applications.

Comparison with Similar Compounds

  • 6-Fluoro-3-pyridinylboronic acid
  • 2-Fluoro-5-pyridylboronic acid
  • 6-Chloro-3-pyridinylboronic acid

Comparison: Compared to other similar compounds, (6-Fluoropyridin-3-yloxy)-acetic acid methyl ester is unique due to the presence of both the fluoropyridine and ester functional groups. This combination imparts distinct chemical and biological properties, making it more versatile in various applications. The fluorine atom’s influence on the compound’s reactivity and stability sets it apart from its analogs, providing unique advantages in synthesis and research.

Properties

IUPAC Name

methyl 2-(6-fluoropyridin-3-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-12-8(11)5-13-6-2-3-7(9)10-4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXMUSCYZRIFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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